N-(3-nitrophenyl)pyrazine-2-carboxamide
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Overview
Description
N-(3-nitrophenyl)pyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazine derivatives It is characterized by the presence of a nitrophenyl group attached to the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-nitrophenyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with 3-nitroaniline. The reaction is carried out in the presence of a coupling agent such as thionyl chloride or a carbodiimide like N,N’-dicyclohexylcarbodiimide (DCC). The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or dimethylformamide (DMF) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-nitrophenyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
N-(3-nitrophenyl)pyrazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anti-tuberculosis agent.
Materials Science: The compound’s unique structural properties make it suitable for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in various biological assays to study its effects on different biological targets and pathways.
Mechanism of Action
The mechanism of action of N-(3-nitrophenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. In the context of its anti-tuberculosis activity, the compound is believed to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition disrupts the integrity of the cell wall, leading to the death of the bacteria .
Comparison with Similar Compounds
Similar Compounds
- N-(2-nitrophenyl)pyrazine-2-carboxamide
- N-(4-nitrophenyl)pyrazine-2-carboxamide
- N-(3,5-dimethylphenyl)pyrazine-2-carboxamide
Uniqueness
N-(3-nitrophenyl)pyrazine-2-carboxamide is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogues, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications .
Properties
IUPAC Name |
N-(3-nitrophenyl)pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O3/c16-11(10-7-12-4-5-13-10)14-8-2-1-3-9(6-8)15(17)18/h1-7H,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIKXROKDKTGBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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